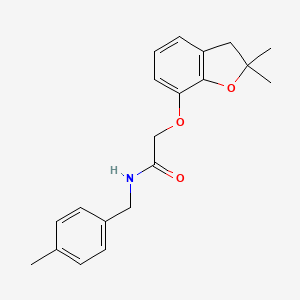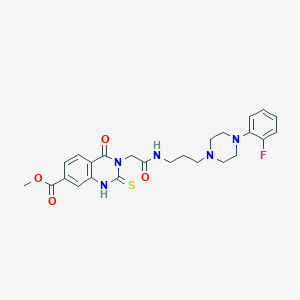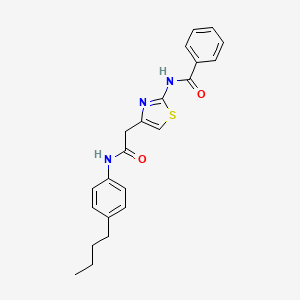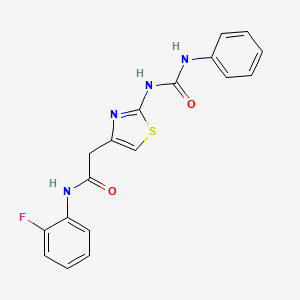![molecular formula C20H23N5O2 B11280469 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one](/img/structure/B11280469.png)
1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one is a complex organic compound that features a triazole ring, a pyridine ring, and a methoxybenzyl group
Métodos De Preparación
The synthesis of 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazole ring through cyclization reactions, followed by the introduction of the pyridine and methoxybenzyl groups through substitution reactions. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The pyridine ring can undergo electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and pyridine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar compounds include other triazole derivatives and pyridine-containing molecules. Compared to these compounds, 1-{5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}-3-methylbutan-1-one is unique due to its specific combination of functional groups and its potential for diverse applications. Some similar compounds include:
- 1,2,4-Triazole derivatives with different substituents.
- Pyridine-containing compounds with various functional groups.
This compound’s unique structure and properties make it a valuable subject of study in various scientific fields.
Propiedades
Fórmula molecular |
C20H23N5O2 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
1-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]-3-methylbutan-1-one |
InChI |
InChI=1S/C20H23N5O2/c1-14(2)11-18(26)25-20(22-13-15-7-4-5-9-17(15)27-3)23-19(24-25)16-8-6-10-21-12-16/h4-10,12,14H,11,13H2,1-3H3,(H,22,23,24) |
Clave InChI |
VHRUGHYMIIYUED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC(=O)N1C(=NC(=N1)C2=CN=CC=C2)NCC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)-N',N'-dimethylpropane-1,3-diamine](/img/structure/B11280386.png)
![Ethyl 3-({[3-(2-methoxyethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11280389.png)


![5-Amino-N-[(3-methoxyphenyl)methyl]-1-({[4-(propan-2-YL)phenyl]carbamoyl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11280401.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11280415.png)

![1-{2-[(3,4-Dichlorophenyl)amino]-1,3-thiazole-4-carbonyl}piperidine-4-carboxamide](/img/structure/B11280435.png)
![2-{2-[(3-bromophenyl)amino]-2-oxoethoxy}-N-[4-(2-cyclohexylethoxy)phenyl]acetamide](/img/structure/B11280447.png)
![N-[2-(3-{[(3-Bromophenyl)methyl]sulfanyl}-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL)-4-methylphenyl]propanamide](/img/structure/B11280452.png)
![2-[3-(3-methoxybenzyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B11280458.png)
![2-{[5-Oxo-6-(2-propanamidophenyl)-4,5-dihydro-1,2,4-triazin-3-YL]sulfanyl}-N-(2,3,5,6-tetrafluorophenyl)propanamide](/img/structure/B11280461.png)
![2-{3-[4-(3-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11280476.png)

